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Compound of Interest

2-Chloro-6-fluoroquinoline-3-
Compound Name:
carbonitrile

CAS No.: 948291-71-2

Cat. No.: B1356013

Get Quote

Part 1: Executive Summary & Structural Context

2-Chloro-6-fluoroquinoline-3-carbonitrile is a critical heterocyclic intermediate utilized
primarily in the synthesis of advanced fluoroquinolone antibiotics and tyrosine kinase inhibitors
(e.g., EGFR inhibitors). Its structural integrity relies on the precise arrangement of a quinoline
core substituted with a chlorine atom at position 2, a nitrile group at position 3, and a fluorine
atom at position 6.

For researchers in drug development, this molecule presents a unique spectroscopic challenge
due to the interplay between the quadrupole moment of Chlorine (

Cl), the strong electronegativity of Fluorine (

F), and the magnetic anisotropy of the Nitrile (CN) group. This guide provides a definitive
framework for validating the identity and purity of this compound.

Structural Parameters
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Property Value
IUPAC Name 2-Chloro-6-fluoroquinoline-3-carbonitrile
CAS Number 948291-71-2
C
Molecular Formula H
CIFN
Exact Mass 206.0047 Da

2-Cl (Leaving group), 3-CN
Key Pharmacophores ) ] -
(Electrophile/Precursor), 6-F (Metabolic stability)

Part 2: Synthesis & Impurity Logic[3][5]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying solvent peaks and specific by-products. The most robust route involves the
Vilsmeier-Haack cyclization of

-(4-fluorophenyl)acetamide derivatives.

Diagram 1: Synthesis & Impurity Pathway

Figure 1: Logical flow of synthesis and potential spectroscopic impurities.
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Caption: Vilsmeier-Haack cyclization route highlighting critical impurities detectable by LC-MS
and NMR.
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Part 3: Spectroscopic Characterization

Mass Spectrometry (MS)

Methodology: High-Resolution Electrospray lonization (HR-ESI-MS) or GC-MS (EI).

The presence of a single Chlorine atom provides a definitive isotopic fingerprint. Researchers

must validate the molecular ion cluster before proceeding to NMR.

e Primary lon:

at

207.01.[1]

* |sotopic Pattern: The

Cl and

Cl isotopes exist in a natural abundance of approximately 3:1.

o Diagnostic Rule: Look for the "M" and "M+2" peaks with a relative intensity ratio of 3:1.

o Note: If the ratio is 1:1, the sample may be contaminated with a brominated analog (rare
but possible if POBr

was used).
lon Species m/z (Theoretical) Relative Intensity Assignment
( 207.01 100% Base Peak
Cl)
( 209.01 ~32% Isotope Confirmation
Cl)

229.00 Variable Sodium Adduct
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Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid.

The nitrile group is the primary spectroscopic handle, appearing in a "silent" region of the
spectrum, free from interference.

¢ Nitrile Stretch:2230 + 5 cm

o Interpretation: A sharp, medium-intensity band. Absence of this band suggests hydrolysis
to the amide or carboxylic acid.

e Quinoline Ring: 1615, 1580 cm

e Aryl Fluoride: ~1210-1240 cm

(Strong).

Nuclear Magnetic Resonance (NMR)
Methodology: 500 MHz instrument, Solvent: DMSO-

or CDCI

The

H NMR spectrum is characterized by the coupling of protons to the fluorine atom (
, 100% abundance). This results in characteristic splitting patterns (
) that are not observed in non-fluorinated quinolines.

Diagnostic

H NMR Signals (DMSO-
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dd
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Diagnostic

F NMR

e Shift:-110.0 to -115.0 ppm (Singlet or multiplet if decoupled/coupled).

 Validation: A single peak confirms regiospecific fluorination. Multiple peaks indicate

regioisomers (e.g., 7-fluoro impurity).

Diagram 2: NMR Coupling Connectivity

Figure 2: Visualization of the spin-spin coupling network in the 6-fluoroquinoline core.
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Caption: 19F-1H coupling network. Note the strong ortho coupling between F-6 and H-7.

Part 4: Quality Control & Stability
Purity Analysis (HPLC)
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pum).
e Mobile Phase: Gradient Acetonitrile/Water (with 0.1% Formic Acid).
o Detection: UV at 254 nm (Aromatic) and 310 nm (Quinoline specific).

o Retention Time: The 2-Cl, 3-CN substitution makes this compound lipophilic. Expect elution
late in the gradient (relative to the acid or amide).

Handling Precautions

e Hydrolysis Risk: The 2-Chloro position is activated for nucleophilic aromatic substitution (

). Avoid prolonged exposure to nucleophilic solvents (methanol, water) under basic
conditions, which can displace the chloride.

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis
of the nitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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